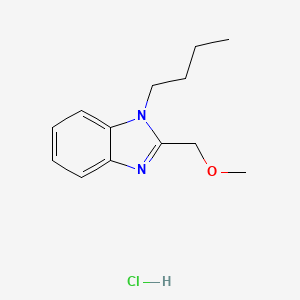

![molecular formula C20H21N3O2 B6417472 2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1030125-82-6](/img/structure/B6417472.png)

2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide” is a complex organic molecule that contains a quinazoline ring, which is a type of heterocyclic compound . Quinazoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, an acetamide group, and a phenyl ring with a propan-2-yl (isopropyl) substituent . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinazoline derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Antiviral Agent against Influenza A Virus

This compound has shown significant antiviral activity against the Influenza A virus. It has been found to ameliorate acute lung injury (ALI) lesions and inflammation in influenza A virus-infected mice . The compound significantly reduced the lung index, downregulated neuraminidase (NA) and nucleoprotein (NP), and decreased the expression of pro-inflammatory molecules IFN-α, TNF-α, MCP-1, IL-6, and IL-8 . It also enhanced levels of IL-10 and IFN-γ in lung homogenate from mice infected by influenza A virus .

Inhibition of Virus Replication

The compound has been found to inhibit the replication of the influenza A virus. This suggests its potential as an effective treatment against viral pneumonia .

Reduction of Inflammation

The compound has been found to reduce inflammation in influenza A virus-infected mice. It decreased the expression of pro-inflammatory molecules and enhanced levels of anti-inflammatory molecules .

Potential Component in Traditional Chinese Medicine

Inhibition of Macrophage Recruitment

The compound has been found to inhibit the recruitment of macrophages, which are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis .

Antimicrobial Activity

While not directly related to “2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide”, similar compounds have been synthesized and tested for their antimicrobial activity . This suggests potential antimicrobial applications for this compound as well.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methylquinazolin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)15-8-10-16(11-9-15)23-19(24)12-25-20-17-6-4-5-7-18(17)21-14(3)22-20/h4-11,13H,12H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCVMEMGNZQCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)propan-1-ol](/img/structure/B6417390.png)

![6-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417403.png)

![4-(4-ethoxyphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417434.png)

![6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417443.png)

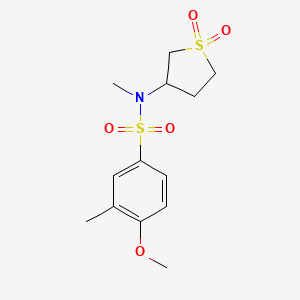

![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417446.png)

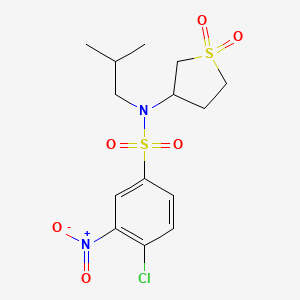

![methyl 6-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417461.png)

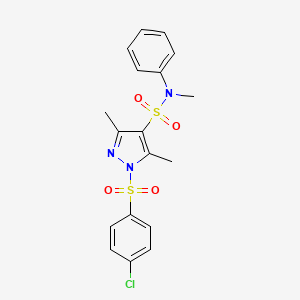

![4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6417463.png)

![2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B6417466.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6417484.png)

![N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6417489.png)